molecular formula C11H10BrNO B11862455 5-bromo-1-ethyl-1H-indole-3-carbaldehyde

5-bromo-1-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B11862455
M. Wt: 252.11 g/mol
InChI Key: FBUSWQRIDDFKDW-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-ethyl-1H-indole-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalyst, boronic acid, and a base like potassium carbonate in a solvent such as ethanol.

Major Products Formed

    Oxidation: 5-bromo-1-ethyl-1H-indole-3-carboxylic acid.

    Reduction: 5-bromo-1-ethyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, indole derivatives are known to act as inhibitors of certain enzymes, affecting pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-ethyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the ethyl group, which influence its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the ethyl group can affect the compound’s biological activity and solubility.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-1-ethylindole-3-carbaldehyde

InChI

InChI=1S/C11H10BrNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3

InChI Key

FBUSWQRIDDFKDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)C=O

Origin of Product

United States

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